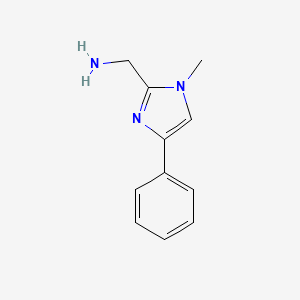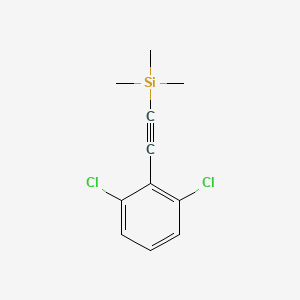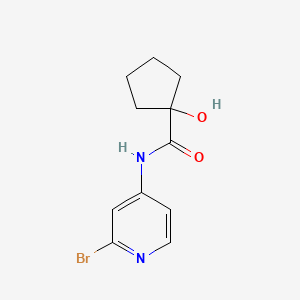
Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate is a chemical compound belonging to the pyridine family It is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, along with a methyl group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate typically involves the halogenation of a pyridine derivative. One common method is the iodination of Methyl 2-chloro-3-methylpyridine-4-carboxylate using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and continuous flow systems to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
- Substituted pyridine derivatives
- Oxidized or reduced pyridine compounds
- Coupled products with various functional groups
Applications De Recherche Scientifique
Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its role in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
- Methyl 2-chloro-6-methylpyridine-4-carboxylate
- Methyl 2-iodo-6-methylpyridine-4-carboxylate
- Methyl 2-chloro-3-methylpyridine-4-carboxylate
Comparison: Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions. Compared to its analogs, this compound may exhibit enhanced reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H7ClINO2 |
|---|---|
Poids moléculaire |
311.50 g/mol |
Nom IUPAC |
methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-4-5(8(12)13-2)3-6(10)11-7(4)9/h3H,1-2H3 |
Clé InChI |
ZBDLXUCRHRRXFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1C(=O)OC)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13871554.png)
![3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B13871569.png)


![2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one](/img/structure/B13871577.png)


![N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide](/img/structure/B13871599.png)
![6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13871603.png)
![4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B13871620.png)
![7-(4-Methylpyridin-3-yl)-3-pyrazin-2-ylthieno[3,2-b]pyridine](/img/structure/B13871622.png)

